3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry . The presence of the cyclopropyl group adds to its unique chemical properties and potential for various applications.
Preparation Methods
The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with nitrile oxides, leading to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid . Industrial production methods may involve continuous flow processes to ensure higher yields and better control over reaction parameters .
Chemical Reactions Analysis
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, ethanol, and manganese dioxide. The major products formed from these reactions are various substituted oxadiazole derivatives .
Scientific Research Applications
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes . It targets enzymes and proteins essential for the survival and replication of bacteria and viruses, leading to their inactivation .
Comparison with Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Exhibits significant antiviral activities.
1,2,3-Oxadiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c7-9-5(11)6-8-4(10-12-6)3-1-2-3/h3H,1-2,7H2,(H,9,11) |
InChI Key |
ZAHBYBPBEJMNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(=O)NN |
Origin of Product |
United States |
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